N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzylamine, 2-fluorobenzaldehyde, and pyridazinone derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization with a pyridazinone derivative under acidic or basic conditions.
Acetylation: The final step involves acetylation of the cyclized product to obtain the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide analogs: Compounds with similar structures but different substituents.
Pyridazinone derivatives: A class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H15ClFN3O2 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-7-3-1-5-13(15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-6-2-4-8-16(14)21/h1-10H,11-12H2,(H,22,25) |
InChI Key |
BVFYFMUWKPYSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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